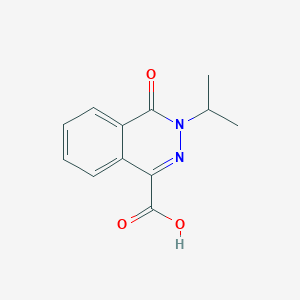

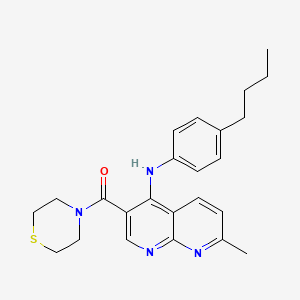

4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of phthalazine, which is a heterocyclic compound . It contains a carboxylic acid group, which is a common functional group in biochemistry, and a propan-2-yl (or isopropyl) group, which is a type of alkyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-component reactions . These reactions are efficient and often used in the synthesis of heterocyclic compounds .Physical And Chemical Properties Analysis

Typically, compounds with a carboxylic acid group are polar and can form hydrogen bonds. The presence of the isopropyl group may give the compound some degree of non-polarity .科学的研究の応用

Biotechnological Synthesis and Application

4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carboxylic acid derivatives, as part of the broader category of oxo- and hydroxy-carboxylic acids, are of significant interest in organic synthesis. These compounds are challenging to introduce through chemical reactions, especially with stereoselectivity. Biotechnological methods offer a "green" alternative for their production, using robust and genetically modified microorganisms capable of converting renewable raw materials into a wide spectrum of products. These microbiologically produced acids serve as new building blocks in the synthesis of hydrophilic triazines, spiro-connected heterocycles, benzotriazines, and pyranoic amino acids, contributing to pharmaceutical research and total synthesis efforts (Aurich et al., 2012).

Catalytic Organic Transformations

Palladium-catalyzed oxidative carbonylation reactions utilize derivatives of this compound, such as prop-2-ynyl alpha-ketoesters and alpha-ketoamides, to synthesize heterocyclic compounds including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These reactions, performed under specific conditions, showcase the versatility of these compounds in facilitating the formation of complex molecules with potential application in drug development and material science (Bacchi et al., 2005).

Anti-HIV Activity

Certain derivatives of this compound have been designed and synthesized for their potential HIV integrase inhibitory activity. These compounds, bearing sulfamido, carboxylamido, benzimidazole, and benzothiazole substituents, represent a promising direction in the development of new therapeutic agents against HIV (Xu et al., 2009).

Magnetic and Electric Properties in Coordination Polymers

Coordination polymers synthesized with heterocyclic nitrogen ligands and multidentate organic acid, including derivatives of this compound, demonstrate interesting magnetic and electric properties. These materials could have applications in magnetic storage devices, sensors, and electronic devices, reflecting the intersection of organic chemistry and materials science (Yang et al., 2020).

作用機序

将来の方向性

特性

IUPAC Name |

4-oxo-3-propan-2-ylphthalazine-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-7(2)14-11(15)9-6-4-3-5-8(9)10(13-14)12(16)17/h3-7H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMMXXFRGQLXGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=CC=CC=C2C(=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(8-(2-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2854095.png)

![N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2854100.png)

![methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2854101.png)

![Ethyl 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2854105.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-isonicotinoylethanehydrazonamide](/img/structure/B2854110.png)

![N-(1H-benzo[d]imidazol-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2854112.png)

![1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2854115.png)

![(2R,3S)-3-Methoxycarbonylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B2854116.png)

![2-(1H-indol-1-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2854117.png)